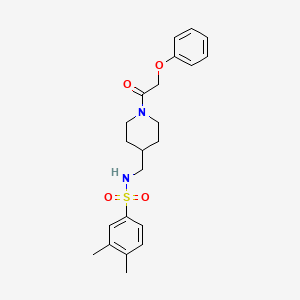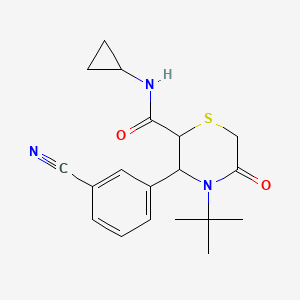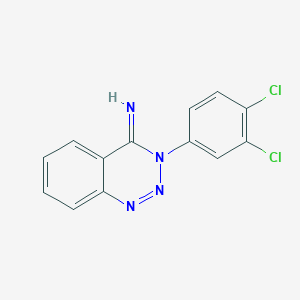![molecular formula C14H7Cl2N5 B2756212 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile CAS No. 321385-87-9](/img/structure/B2756212.png)
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyrimidine) would contribute to the compound’s stability. The dichlorophenyl group could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role. For example, the presence of a nitrile group could influence the compound’s polarity and reactivity .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolopyrimidine Scaffold
Pyrazolopyrimidine scaffolds, including derivatives similar to 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile, are central to drug discovery efforts. These compounds exhibit a wide range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and structure-activity relationship (SAR) studies have highlighted the potential of this privileged scaffold in developing drug candidates for various diseases. Medicinal chemists continue to explore this scaffold to develop potential drug candidates, indicating substantial room for innovation and discovery in this chemical domain (Cherukupalli et al., 2017).
Pyrimidine Derivatives in Optoelectronic Materials
The inclusion of pyrimidine rings, akin to the core structure of this compound, extends beyond pharmaceuticals into optoelectronic applications. Pyrimidine derivatives are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These materials are explored for their electroluminescent properties and potential in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The integration of pyrimidine and quinazoline fragments into π-extended conjugated systems has been pivotal for fabricating materials with enhanced photo- and electroluminescence, underscoring the versatility and significance of pyrimidine derivatives in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Anticancer Potential of Pyrimidine-based Scaffolds
Research on pyrimidine-based scaffolds, including structures similar to this compound, has demonstrated significant anticancer activities. These compounds exhibit diverse pharmacological activities due to their ability to interact with various enzymes, targets, and receptors. The anticancer potential of pyrimidine derivatives in fused scaffolds is supported by numerous studies and patent literature, highlighting their role in cell killing effects through different mechanisms. This area remains a focal point for researchers globally, suggesting that pyrimidine-based compounds are prime candidates for future drug development (Kaur et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5/c15-10-1-2-11(12(16)5-10)13-3-4-20-21(13)14-18-7-9(6-17)8-19-14/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBVXHQQZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2C3=NC=C(C=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)
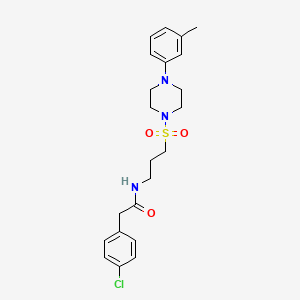


![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
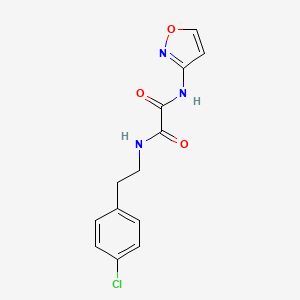
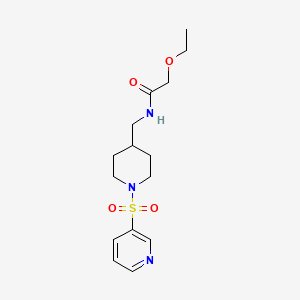
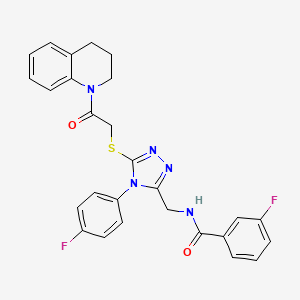
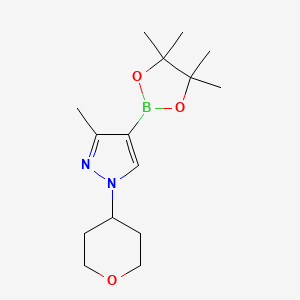
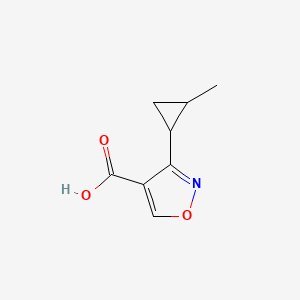
![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)
